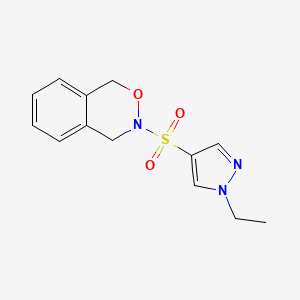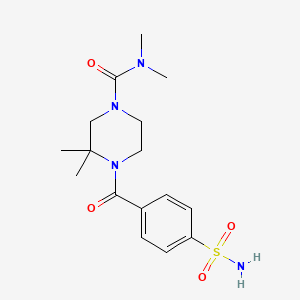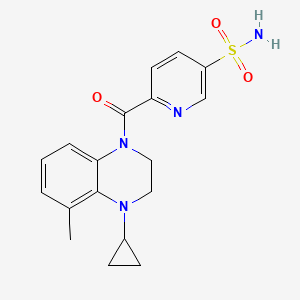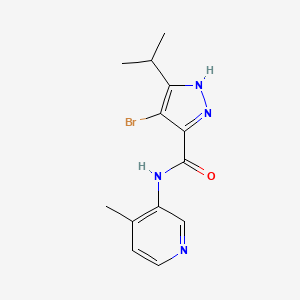![molecular formula C15H19NO3S B6964879 N,2,5-trimethyl-N-[(3-methylphenyl)methyl]furan-3-sulfonamide](/img/structure/B6964879.png)
N,2,5-trimethyl-N-[(3-methylphenyl)methyl]furan-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,5-trimethyl-N-[(3-methylphenyl)methyl]furan-3-sulfonamide is an organic compound characterized by its furan ring, sulfonamide group, and multiple methyl substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,2,5-trimethyl-N-[(3-methylphenyl)methyl]furan-3-sulfonamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the furan derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Methylation: Methyl groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
N,2,5-trimethyl-N-[(3-methylphenyl)methyl]furan-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N,2,5-trimethyl-N-[(3-methylphenyl)methyl]furan-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Wirkmechanismus
The mechanism of action of N,2,5-trimethyl-N-[(3-methylphenyl)methyl]furan-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The furan ring and methyl groups contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N-phenylfuran-3-sulfonamide: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.
2,5-dimethylfuran-3-sulfonamide: Similar structure but without the N-[(3-methylphenyl)methyl] substitution, leading to variations in biological activity.
Uniqueness
N,2,5-trimethyl-N-[(3-methylphenyl)methyl]furan-3-sulfonamide is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N,2,5-trimethyl-N-[(3-methylphenyl)methyl]furan-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11-6-5-7-14(8-11)10-16(4)20(17,18)15-9-12(2)19-13(15)3/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJAULHSABATAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)S(=O)(=O)C2=C(OC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-sulfamoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide](/img/structure/B6964806.png)
![3-Ethyl-6-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6964814.png)
![N-[(4-methoxyoxan-4-yl)methyl]-1-(4-methylsulfonylphenyl)methanamine](/img/structure/B6964820.png)
![3-Methoxy-1-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]propan-1-one](/img/structure/B6964827.png)
![2-[4-[(3-Fluorophenyl)methylsulfonyl]piperazin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B6964833.png)
![N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(oxolan-3-yl)methanesulfonamide](/img/structure/B6964839.png)


![[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-3-yl)methanone](/img/structure/B6964855.png)

![2,5-dimethyl-N-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]furan-3-sulfonamide](/img/structure/B6964861.png)

![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indole-5-carboxamide](/img/structure/B6964863.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]pent-4-enamide](/img/structure/B6964869.png)
